2-[(2-Aminophenyl)thio]-5-nitrobenzonitrile
Overview
Description
The compound "2-[(2-Aminophenyl)thio]-5-nitrobenzonitrile" is a multifunctional molecule that is not directly described in the provided papers. However, the papers do discuss related compounds that share some structural similarities, such as the presence of amino, nitro, and nitrile groups, which are common in various aromatic compounds with potential biological activities .
Synthesis Analysis
The synthesis of related compounds often involves multicomponent reactions, as seen in the synthesis of a hexahydroquinoline derivative, which was characterized by various spectroscopic methods . Another method for synthesizing 2-aminobenzonitriles is through nitrosation and iron(III)-catalyzed C-C bond cleavage of arylindoles . These methods highlight the versatility and complexity of synthesizing such compounds, which could be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like X-ray single crystal determination, which provides detailed information about the crystallographic space group and unit cell parameters . For instance, a related compound crystallizes in the monoclinic space group P21/c , while another adopts a triclinic space group P-1 . These analyses are crucial for understanding the three-dimensional conformation and potential reactivity of the molecules.
Chemical Reactions Analysis
The reactivity of such compounds can be influenced by the presence of functional groups like amino, nitro, and nitrile. For example, the nitro group in 2,4,6-trinitrobenzonitrile can undergo regioselective substitution under the action of thiols, leading to the synthesis of sulfur-containing heterocycles . This suggests that "this compound" could also participate in similar chemical reactions due to the presence of the nitro and thio groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be explored through density functional theory (DFT) calculations, which provide insights into molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and non-linear optical (NLO) properties . The solvent polarity has been observed to affect the hyperpolarizability values of such molecules . Additionally, the presence of various substituents can influence the overall molecular properties, as seen in the case of substituted thiophene derivatives .
Scientific Research Applications
Preparation and Spectral Analysis
One study focused on the preparation of analogs to "2-[(2-Aminophenyl)thio]-5-nitrobenzonitrile" and their reactions with amines, amino acids, and NH-heteroaromatic compounds. The study also examined the proton magnetic resonance spectra of the resulting compounds, providing evidence of the structural and electronic properties influenced by the substitution patterns on the benzene ring (Wilshire, 1967).
Antimalarial and Antibacterial Applications
Research has shown that derivatives of "this compound" exhibit antimalarial and antibacterial activities. The reaction of similar compounds with mercaptoheterocycles yielded a series of derivatives that suppressed malaria in mice models, highlighting the compound's potential in developing new treatments (Elslager et al., 1980).
Conformational Polymorphism and Molecular Structure
Another area of research involves the analysis of the compound's polymorphism and molecular structure. Studies have investigated the thermodynamics, stability relationships, and conformational polymorphs of similar compounds, revealing insights into their crystalline forms and implications for pharmaceutical development (Yu et al., 2000).
Novel Synthesis Methods
Researchers have also developed novel synthesis methods for producing 2-aminobenzonitriles, including "this compound," through innovative reactions that enhance efficiency and yield. Such methods underscore the versatility and utility of the compound in organic synthesis (Chen et al., 2018).
properties
IUPAC Name |
2-(2-aminophenyl)sulfanyl-5-nitrobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c14-8-9-7-10(16(17)18)5-6-12(9)19-13-4-2-1-3-11(13)15/h1-7H,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPNXSCJLITVEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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